N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide
Description
N-(2-Methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a pyrimidine core substituted with a methoxy group at the 2-position and a 2,2-dimethylpropanamide moiety at the 5-position. This structure is analogous to several bioactive molecules, particularly antitumor agents, where the pyrimidine ring serves as a scaffold for functional group modifications that influence pharmacological properties .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)8(14)13-7-5-11-9(15-4)12-6-7/h5-6H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKNSYNOVWPTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-methoxypyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 2-methoxypyrimidine, pivaloyl chloride, triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield N-(2-hydroxypyrimidin-5-yl)pivalamide, while reduction of the pyrimidine ring can yield a dihydropyrimidine derivative.
Scientific Research Applications
Pharmacological Applications
1.1. NRF2 Pathway Modulation
One of the significant applications of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is its potential role as an activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Research indicates that compounds that activate NRF2 can be beneficial in treating various conditions associated with oxidative stress, including:
- Chronic Obstructive Pulmonary Disease (COPD) : Studies suggest that NRF2 activators can restore phagocytic function in pulmonary macrophages from COPD patients, potentially reducing exacerbations caused by lung infections .
- Cardiovascular Diseases : Activation of the NRF2 pathway has shown promise in protecting against cardiac injuries and improving outcomes in models of heart failure and ischemia/reperfusion injury .
- Neurodegenerative Diseases : There is emerging evidence supporting the use of NRF2 activators for neuroprotection in diseases such as Alzheimer's and Parkinson's disease .
Anticancer Properties
2.1. Inhibition of Tumor Growth
This compound has been evaluated for its anticancer properties. Preclinical studies have indicated that this compound may inhibit tumor growth through several mechanisms:
- Induction of Apoptosis : Case studies have demonstrated that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Inhibition of Angiogenesis : The compound may also inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect has been noted in various cancer models, including ovarian cancer xenografts .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vivo studies have shown that it can significantly reduce levels of pro-inflammatory cytokines in models of inflammatory diseases such as arthritis . This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Data Tables and Case Studies
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| NRF2 Pathway Activation | Modulates oxidative stress response | Boutten A., et al., 2011; Cho H.Y., et al., 2015 |
| Anticancer Activity | Induces apoptosis; inhibits angiogenesis | Various preclinical studies on cancer cell lines |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | In vivo studies on mouse models |
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Modifications
The target compound shares its 2,2-dimethylpropanamide group with several analogs, but differences in the heterocyclic core and substituents significantly alter its properties. Key comparisons include:
Table 1: Structural Comparison of Analogs
- Core Heterocycle : The pyrimidine core in the target compound differs from pyridine () or pyrrolo[2,3-d]pyrimidine (), which may alter binding affinity in biological systems.
- Substituent Effects: Methoxy groups (e.g., 20a, 20c) enhance solubility compared to halogens (bromo, iodo) or nitriles (cyano) .
Physical and Chemical Properties
- Physical State : Analogs range from solids (20a, 43) to semi-solids (20c) and liquids (20e), influenced by substituent bulk and symmetry . The methoxy group in the target compound may favor crystalline solid formation.
- Solubility : Methoxy and dimethylpropanamide groups enhance hydrophilicity compared to halogenated derivatives (e.g., 43, ) .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of specific signaling pathways. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound this compound is primarily associated with the inhibition of phosphoinositide 3-kinase (PI3K) activity. PI3K plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in many cancers, making it a significant target for therapeutic intervention.
Key Pathways Involved
- PI3K/Akt Pathway : The PI3K pathway is vital for cellular signaling related to growth and survival. Inhibition of PI3K leads to decreased Akt activation, which subsequently affects downstream signaling cascades involved in cell cycle regulation and apoptosis .
- Cell Cycle Regulation : By modulating the activity of PI3K, N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can influence cell cycle progression, potentially leading to reduced tumor growth in hyperproliferative disorders such as cancer .
Biological Activity Data
Research indicates that compounds similar to this compound exhibit significant biological activities. Below is a summary of relevant findings:
Case Studies
- In Vitro Studies : In vitro studies have shown that N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide significantly reduces cell viability in various cancer cell lines by inhibiting the PI3K/Akt pathway. These studies utilized assays such as MTT and LDH leakage to assess cell viability and cytotoxicity.
- In Vivo Models : Animal studies reported that administration of the compound led to a marked reduction in tumor growth rates compared to control groups. The mechanism was attributed to the compound's ability to downregulate key proteins involved in the PI3K/Akt signaling pathway .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide?
Methodological Answer: The synthesis typically involves coupling a 2-methoxypyrimidin-5-amine derivative with 2,2-dimethylpropanoyl chloride under anhydrous conditions. Key steps include:
- Catalytic Systems : Use palladium(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) and copper(I) iodide for Sonogashira or Suzuki-Miyaura cross-coupling reactions to functionalize the pyrimidine core .
- Reaction Conditions : Maintain temperatures between 60–80°C in solvents like ethanol or dichloromethane. Triethylamine is often added to neutralize HCl byproducts .
- Purification : Column chromatography with ethyl acetate/triethylamine/hexanes (1:1:6) achieves >90% purity. TLC (Rf ~0.2) and NMR are used to monitor progress .
Q. Table 1: Representative Yields from Analogous Syntheses
| Substituent on Pyrimidine | Catalyst System | Yield (%) | Purity (NMR/HRMS) |
|---|---|---|---|
| 2,3,5-Trimethoxyphenyl | Pd(0)/CuI | 96 | Confirmed |
| 3,5-Dimethoxyphenyl | Pd(0)/CuI | 92 | Confirmed |
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- 1H NMR : Key peaks include δ 1.15–1.19 ppm (C(CH3)3) and aromatic protons at δ 6.59–8.18 ppm .
- HRMS : Confirm molecular weight (e.g., calculated for C11H15N3O2: 221.1154; observed: 221.1158) .
- Chromatography : TLC with ethyl acetate/triethylamine/hexanes (1:1:6) ensures single-spot purity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrimidine ring (e.g., methoxy vs. methyl groups) and assess activity in assays (e.g., enzyme inhibition or cytotoxicity). For example, analogs with 2,3,5-trimethoxyphenyl groups showed 96% yield but lower solubility, impacting bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like pteridine reductase 1, validated by SPR or ITC .
Q. Table 2: Biological Activity of Selected Analogs
| Compound | Target Enzyme IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| 2,3,5-Trimethoxyphenyl | 0.85 ± 0.12 | 0.5 (Ethanol) |
| 3,5-Dimethoxyphenyl | 1.20 ± 0.15 | 1.2 (Ethanol) |
Q. What strategies optimize reaction yields for this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Compare Pd(0)/CuI vs. Pd(II)/ligand systems. Pd(0) with triphenylphosphine ligands increases coupling efficiency by 15–20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity. Ethanol balances yield and ease of purification .
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions (e.g., dehalogenation) .
Q. What methodologies elucidate the interaction of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to enzymes like Eg5 kinesin .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., PDB ID: 4QPA) to resolve binding modes at <2.0 Å resolution .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Blending : Use ethanol/DMSO mixtures (e.g., 10% DMSO in PBS) to achieve 1–2 mg/mL solubility without precipitation .
- Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility while retaining activity .
Q. Key Considerations for Experimental Design
- Control Experiments : Include analogs without the 2-methoxy group to isolate the role of substituents in bioactivity .
- Data Reproducibility : Validate NMR and HRMS results across multiple batches (n ≥ 3) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
